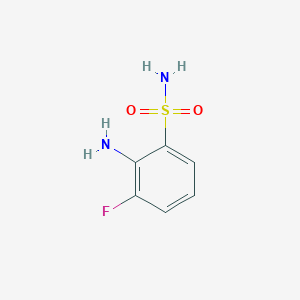

2-Amino-3-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-amino-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOLOTOICIUMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Direct Sulfonation of Aniline Derivatives

-

Starting Material: 2-amino-3-fluoroaniline (or substituted aniline with fluorine at position 3)

Sulfonating Agent: Typically sulfonyl chlorides or equivalents (R₁—SO₂—Z)

Catalysts: N,N-dimethylformamide (DMF) or other amides (e.g., DMAC, DMAP) or high boiling tertiary amines

Solvents: Aromatic solvents such as toluene, xylene, or diethylbenzene; toluene is particularly preferred

Temperature: 120°C to 160°C (preferably 125°C to 150°C)

Reaction Time: 3 to 7 hours, depending on temperature and reagent ratios

Molar Ratios: Sulfonating agent to aniline ratio from 1.5 to 6 (preferably 1.5 to 4); DMF to aniline ratio from 0.001 to 0.09 (preferably 0.001 to 0.05)

Mechanism: The aniline nitrogen attacks the sulfonyl group of the sulfonating agent, forming the sulfonamide linkage. The presence of catalytic amides or tertiary amines facilitates the reaction and suppresses side reactions such as bis-sulfonamide formation.

Advantages: High concentration of aniline (>50%) can be used without acid acceptors, reducing by-products and improving yield.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 110 – 160 | 120 – 150 |

| Reaction Time (hours) | 3 – 12 | 3 – 7 |

| Sulfonating Agent:Aniline (mol ratio) | 1 – 5 (1.3 – 4 preferred) | 1.5 – 4 |

| DMF:Aniline (mol ratio) | 0.001 – 1 (0.001 – 0.06 preferred) | 0.001 – 0.05 |

| Solvent | Toluene, xylene, diethylbenzene | Toluene |

Stepwise Synthesis via Sulfonyl Chloride Intermediate (Based on p-Aminobenzenesulfonamide Analogues)

This method, adaptable to 2-amino-3-fluorobenzene-1-sulfonamide, involves:

Step A: Sulfonation of acetanilide derivative with chlorosulfonic acid at 40–50°C, then heating at 55–60°C for 1–2 hours to form N-acetylsulfanilic acid intermediate.

Step B: Conversion of the intermediate to sulfonyl chloride by reaction with thionyl chloride (SOCl₂) in the presence of a catalyst such as DMF at 65–75°C for 1–3 hours.

Step C: Amination by adding the sulfonyl chloride solution dropwise to an ammonium hydroxide solution (22–25% concentration), stirring at 15–20°C initially, then heating to 40–42°C for 1–2 hours to form acetylaminobenzene sulfonamide crude product.

Step D: Hydrolysis of the acetyl group by refluxing with sodium hydroxide solution (20–30% concentration) at 90–95°C for 2–3 hours, followed by acidification to pH 6.5–6.7, filtration, and drying to yield the target sulfonamide.

| Step | Reagents/Conditions | Ratios / Concentrations |

|---|---|---|

| A | Chlorosulfonic acid, acetanilide | Molar ratio 1.5–2.5:1 (acid:acetanilide) |

| B | Ethylene dichloride, SOCl₂, catalyst (DMF) | Molar ratios ~20:0.2–0.4:0.01–0.05 (acid:SOCl₂:catalyst) |

| C | Ammonia solution (22–25%) | Mass ratio ammonia:chlorosulfonic acid ~1.6–2:1 |

| D | NaOH solution (20–30%), acid for pH adjustment | Mass ratio NaOH:crude product ~1–1.5:1 |

- Notes: This method emphasizes controlled reagent addition and temperature regulation to maximize yield and purity while minimizing chlorosulfonic acid usage.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Fluorinated sulfonamides, including 2-amino-3-fluorobenzene-1-sulfonamide, have demonstrated significant antimicrobial properties. These compounds function by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. The introduction of fluorine atoms enhances the bioactivity and metabolic stability of these drugs, making them more effective against various pathogens .

Case Study: Antibacterial Efficacy

Research has shown that derivatives of sulfonamides exhibit potent activity against both gram-positive and gram-negative bacteria. For instance, studies have indicated that compounds with fluorine substitutions can inhibit bacterial growth effectively, potentially leading to new treatments for antibiotic-resistant strains .

Agrochemical Applications

Herbicides and Pesticides

The incorporation of fluorine into sulfonamide structures has been linked to improved herbicidal activity. Compounds like 2-amino-3-fluorobenzene-1-sulfonamide are being explored as potential herbicides due to their ability to selectively target weeds while minimizing harm to crops. Their mechanism often involves the inhibition of specific enzymes critical for plant growth .

Case Study: Crop Protection

Recent developments in agrochemicals have highlighted the use of fluorinated sulfonamides as effective herbicides in rice and cotton cultivation. These compounds are designed to disrupt the biosynthesis pathways in target weeds, offering a selective approach to weed management that reduces environmental impact .

Synthetic Organic Chemistry

Fluorinating Agents

2-Amino-3-fluorobenzene-1-sulfonamide serves as a valuable reagent in radical fluorination reactions. Its ability to act as a source of fluorine allows for the selective modification of organic substrates under mild conditions. This application is particularly beneficial in synthesizing complex molecules in pharmaceutical research .

Case Study: Radical Fluorination Processes

Recent studies have reported the successful use of N-fluoro-N-arylsulfonamides (NFASs) in various radical fluorination processes, showcasing their effectiveness in synthesizing fluorinated compounds with high yields and selectivity . The application of these reagents has opened new avenues for developing fluorinated pharmaceuticals.

Environmental Impact and Safety

The increasing use of fluorinated compounds raises concerns regarding their environmental persistence and toxicity. However, research indicates that many fluorinated sulfonamides exhibit lower toxicity profiles compared to traditional agrochemicals, making them safer alternatives for crop protection and disease management .

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

- 2-Amino-4-fluorobenzene-1-sulfonamide

- 2-Amino-3-chlorobenzene-1-sulfonamide

- 2-Amino-3-bromobenzene-1-sulfonamide

Comparison: 2-Amino-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro or bromo analogs .

Biological Activity

2-Amino-3-fluorobenzene-1-sulfonamide is an organic compound notable for its structural features, including an amino group, a fluorine atom, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

The biological activity of 2-Amino-3-fluorobenzene-1-sulfonamide is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. This mimicry allows the compound to inhibit dihydropteroate synthase, an enzyme crucial in bacterial metabolism, thereby exerting antimicrobial effects against various bacterial strains. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, potentially increasing its potency as an antimicrobial agent.

Biological Activity Overview

The following table summarizes the key biological activities and mechanisms associated with 2-Amino-3-fluorobenzene-1-sulfonamide:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Bacterial enzymes | Disruption of folic acid synthesis |

| Enzyme inhibition | Mimicry of PABA structure | Various enzymes | Inhibition of metabolic pathways |

| Potential anti-inflammatory effects | Modulation of inflammatory mediators | Immune cells | Reduction in cytokine production |

Antimicrobial Efficacy

Research indicates that 2-Amino-3-fluorobenzene-1-sulfonamide exhibits significant antimicrobial activity against a range of bacterial pathogens. A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antibiotics, indicating its viability for further development in clinical applications.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of sulfonamide compounds have revealed that modifications at the aromatic ring can significantly influence their biological activity. For instance, the introduction of different halogen substituents has been shown to enhance binding affinity and potency against target enzymes . This highlights the importance of chemical modifications in optimizing the therapeutic potential of 2-Amino-3-fluorobenzene-1-sulfonamide.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted using various cell lines to assess the safety profile of 2-Amino-3-fluorobenzene-1-sulfonamide. These studies indicated that at concentrations effective for antimicrobial activity, the compound exhibited minimal cytotoxic effects on mammalian cells, suggesting a favorable therapeutic index for potential drug development .

Q & A

Q. What are the common synthetic routes for 2-amino-3-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation or amidation reactions. A validated approach involves fluorination of precursor anilines followed by sulfonamide coupling. For example, derivatives like N-(2-amino-3-fluorophenyl)methanesulfonamide are synthesized using sulfonyl chlorides under controlled pH (7–9) to avoid side reactions . Reaction temperature (20–40°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming substituent positions?

- NMR spectroscopy : H and F NMR identify fluorine substitution patterns (e.g., δ ~ -110 ppm for meta-fluorine) and amine proton environments (δ 5.2–6.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 204.05 for CHFNOS).

- IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1250 cm, while NH bends occur at 1600–1650 cm .

Q. How can researchers assess the compound’s stability under different storage conditions?

Stability studies should monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Aqueous solubility (<1 mg/mL) necessitates anhydrous storage (argon atmosphere, −20°C) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity while minimizing off-target effects?

Systematic substitution at the 3-fluoro and sulfonamide positions is key. For example:

- Electron-withdrawing groups (e.g., -CF) at the benzene ring enhance enzyme inhibition (e.g., carbonic anhydrase IX) by increasing electrophilicity .

- Hydrophobic substituents (e.g., alkyl chains) improve membrane permeability, as shown in analogs like 4-(3-(4-aminobenzyl)ureido)benzenesulfonamides . Validate using in vitro assays (IC measurements) and molecular docking to identify binding interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

- Reproducibility checks : Replicate assays in ≥3 independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Meta-analysis : Apply statistical models (e.g., random-effects models) to aggregate data and identify outliers .

- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .

Q. How to optimize reaction conditions for synthesizing novel derivatives with heterocyclic moieties?

- Coupling reactions : Use Buchwald-Hartwig amination with Pd(OAc)/Xantphos for aryl-amine bonds. Yields >80% are achievable with 2.5 mol% catalyst in toluene at 110°C .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enhancing solubility (e.g., logP reduction from 2.1 to 1.4) .

- Scale-up : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between computational predictions and experimental results?

- Force field refinement : Adjust AMBER/CHARMM parameters to better model fluorine’s electronegativity and sulfonamide’s tetrahedral geometry.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen bonding discrepancies .

- Experimental controls : Use positive controls (e.g., acetazolamide for carbonic anhydrase) to calibrate assay sensitivity .

Q. What methodological frameworks reconcile conflicting toxicity profiles in preclinical studies?

- Toxicogenomics : Profile gene expression (e.g., CYP450 isoforms) to identify metabolic pathways causing interspecies variation.

- Dose-response modeling : Fit data to Hill equations to distinguish between on-target vs. off-target toxicity .

- High-content screening : Combine cytotoxicity (MTT assay) with apoptosis markers (caspase-3 activation) for mechanistic clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.